2-[4-[(3-Bromo-4-fluorophenyl)methyl]piperazin-1-yl]pyrimidine
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Description
“2-[4-(3-bromo-4-fluorobenzyl)-1-piperazinyl]pyrimidine” is a complex organic compound. It contains a pyrimidine ring, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It also contains a piperazine ring, which is a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions in the ring . The compound also includes a 3-bromo-4-fluorobenzyl group .
Molecular Structure Analysis
The molecular structure of “2-[4-(3-bromo-4-fluorobenzyl)-1-piperazinyl]pyrimidine” would be characterized by the presence of the pyrimidine and piperazine rings, along with the 3-bromo-4-fluorobenzyl group . The exact spatial arrangement of these groups would depend on the specific synthesis process and the conditions under which the compound was formed.Chemical Reactions Analysis
The compound “2-[4-(3-bromo-4-fluorobenzyl)-1-piperazinyl]pyrimidine” could potentially undergo a variety of chemical reactions. The bromine and fluorine atoms on the benzyl group are potential sites for nucleophilic substitution reactions . The pyrimidine and piperazine rings could also participate in various reactions depending on the conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of “2-[4-(3-bromo-4-fluorobenzyl)-1-piperazinyl]pyrimidine” would depend on its precise molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups (like the bromine and fluorine atoms) would influence properties like solubility, melting point, boiling point, and reactivity .Safety and Hazards
Properties
IUPAC Name |
2-[4-[(3-bromo-4-fluorophenyl)methyl]piperazin-1-yl]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrFN4/c16-13-10-12(2-3-14(13)17)11-20-6-8-21(9-7-20)15-18-4-1-5-19-15/h1-5,10H,6-9,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYAWVUSDVIQOCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=C(C=C2)F)Br)C3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrFN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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